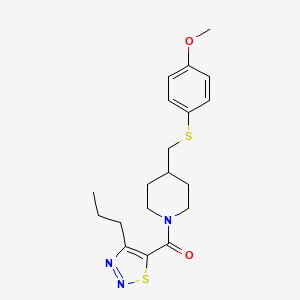

1-Benzoylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzoylpiperidine-4-carboxamide, also known by its IUPAC name 1-benzoyl-4-piperidinecarboxylic acid , is a chemical compound with the molecular formula C₁₃H₁₅NO₃ . It is a white to yellow solid and has a molecular weight of approximately 233.27 g/mol . This compound belongs to the class of piperidine derivatives and contains both a benzoyl group and a carboxamide functional group.

Applications De Recherche Scientifique

Cytotoxic Activity in Cancer Research

1-Benzoylpiperidine-4-carboxamide derivatives have been explored for their potential in cancer research. The synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related compounds have shown that certain carboxamides exhibit considerable cytotoxicity, particularly against colon tumors in mice. This suggests their potential as cancer therapeutics (Deady et al., 2000).

Inhibiting Enzymes for Metabolic Diseases

Benzoylpiperidine-based inhibitors targeting stearoyl-CoA desaturase-1 (SCD-1) were developed to address metabolic diseases. These compounds, including derivatives of this compound, have shown strong inhibitory activity against SCD-1 and demonstrated effectiveness in lowering plasma triglyceride levels in Zucker fatty rats (Uto et al., 2010).

Chiral Auxiliaries in Asymmetric Synthesis

Halo-substituted derivatives of this compound have been employed as chiral auxiliaries in the asymmetric synthesis of amino acids. These compounds have shown high effectiveness in synthesizing α-methyl-α-amino acids with high enantiomeric purity, which is crucial in the development of pharmaceuticals (Belokon’ et al., 2002).

Antimicrobial and Enzyme Inhibitory Effects

The antimicrobial properties and enzyme inhibitory effects of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, a class related to this compound, have been evaluated. These compounds exhibit moderate inhibition of certain enzymes and show activity against specific strains of Mycobacterium tuberculosis and nontuberculous mycobacteria (Krátký et al., 2020).

Poly(ADP-ribose) Polymerase Inhibitors

Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives, including those similar to this compound, have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors are significant in cancer treatment, showing high potency and favorable pharmacokinetic profiles (Penning et al., 2010).

Antimicrobial Agents

Carboxamide derivatives of amino acids, including those related to this compound, have been synthesized and shown to possess antimicrobial activity. This highlights their potential as therapeutic agents in treating infectious diseases (Kolisnyk et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

1-Benzoylpiperidine-4-carboxamide is a heterocyclic compound . Heterocyclic compounds are a diverse class of organic compounds that play a vital role in medicinal chemistry, exerting a wide range of biological activities such as anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, and anti-convulsant effects . .

Mode of Action

It is known that heterocyclic compounds, which include this compound, interact with various biological targets to exert their effects .

Biochemical Pathways

Heterocyclic compounds are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The benzoylpiperidine fragment, which is part of the this compound structure, is known to be metabolically stable .

Result of Action

Heterocyclic compounds, which include this compound, are known to exert a wide range of biological activities .

Action Environment

The benzoylpiperidine fragment, which is part of the this compound structure, is known to be a feasible and reliable chemical frame to be exploited in drug design, suggesting its stability under various conditions .

Propriétés

IUPAC Name |

1-benzoylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIAGTXPGBMCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide](/img/structure/B2967279.png)

![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2967290.png)

![N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2967291.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2967294.png)

![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)

![3-oxo-N-phenethyl-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)